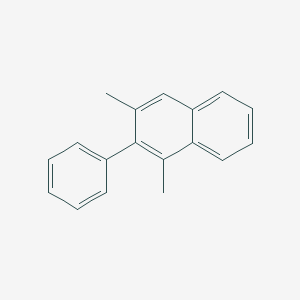

1,3-Dimethyl-2-phenylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYXFOBXGHLFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455094 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-41-9 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dimethyl-2-phenylnaphthalene chemical properties

Content Type: Technical Reference & Synthesis Guide Subject: 1,3-Dimethyl-2-phenylnaphthalene (CAS: 119264-82-3 / 86399-41-9) Audience: Forensic Chemists, Medicinal Chemists, and Process Engineers

Part 1: Executive Summary & Strategic Context

1,3-Dimethyl-2-phenylnaphthalene is a sterically congested polycyclic aromatic hydrocarbon (PAH) that occupies a unique niche at the intersection of forensic science and supramolecular chemistry.

-

Forensic Significance: It is a definitive "route-specific" marker impurity found in illicit methamphetamine synthesized via the Phenyl-2-propanone (P2P) pathway. Its presence confirms the use of specific precursors (P2P/Ephedrine) and condensation conditions, making it critical for impurity profiling and intelligence gathering.

-

Chemical Significance: Structurally, the molecule represents a "molecular gear." The steric bulk of the methyl groups at positions 1 and 3 forces the phenyl ring at position 2 into an orthogonal conformation relative to the naphthalene plane. This restricted rotation (atropisomerism) makes it a valuable scaffold for studying non-planar pi-systems and designing chiral ligands for asymmetric catalysis.

Part 2: Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | 1,3-Dimethyl-2-phenylnaphthalene |

| CAS Number | 119264-82-3 (Generic), 86399-41-9 |

| Molecular Formula | C₁₈H₁₆ |

| Molecular Weight | 232.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Varies with purity/polymorph) |

| Solubility | Soluble in CHCl₃, EtOAc, CH₂Cl₂; Insoluble in water |

| Key Feature | High rotational barrier around the C2–C1' bond |

Part 3: Synthesis Pathways

A. Forensic Formation Mechanism (The "P2P Route")

In the context of illicit drug manufacture, this compound is not a target but a byproduct. It arises during the acid-catalyzed manufacture of P2P or the subsequent reductive amination steps where P2P concentration is high.

Mechanism: The reaction involves the self-condensation of phenyl-2-propanone (P2P). Two molecules of P2P undergo an aldol-type condensation followed by cyclodehydration.

B. Controlled Laboratory Synthesis (Reference Standard)

For research or forensic standard preparation, a "clean" synthesis is required to avoid complex purification. The preferred method is Suzuki-Miyaura Cross-Coupling .

Protocol:

-

Precursor Preparation: Synthesis of 2-bromo-1,3-dimethylnaphthalene via bromination of 1,3-dimethylnaphthalene (electrophilic aromatic substitution typically favors the 2- or 4-position; steric direction directs to 2 or 4, separation required) or starting from a triflate derivative.

-

Coupling Reaction:

-

Reagents: 2-Bromo-1,3-dimethylnaphthalene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: Toluene/Ethanol/Water (4:1:1).

-

Conditions: Reflux under Argon for 12–16 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5).

-

Validation Point: The Suzuki method guarantees the position of the phenyl ring, whereas acid-catalyzed cyclization of ketones can yield regioisomeric mixtures (e.g., 1-benzyl-3-methylnaphthalene).

Part 4: Structural Analysis & Atropisomerism

The defining feature of 1,3-dimethyl-2-phenylnaphthalene is the steric inhibition of resonance .

Conformational Lock

The methyl groups at positions C1 and C3 create a "bay region" effect that clashes with the ortho-hydrogens of the phenyl ring.

-

Result: The phenyl ring cannot rotate freely at room temperature. It adopts a conformation nearly perpendicular (orthogonal) to the naphthalene core.

-

Chirality: If the phenyl ring is asymmetrically substituted (e.g., 2-(2-methylphenyl)...), the molecule becomes axially chiral (atropisomeric) and can be resolved into enantiomers. Even without substitution, the barrier to rotation is significant.

Spectroscopic Diagnostics (NMR Shielding)

This orthogonal geometry leads to distinct NMR signatures due to the Anisotropic Current Effect .

-

Proton NMR (¹H): The phenyl ring's ring current shields the adjacent methyl groups.

-

Typical Aryl-Methyl Shift: ~2.4–2.6 ppm.

-

Observed Shift (1,3-Me):~2.0–2.2 ppm . The methyl protons lie in the shielding cone of the orthogonal phenyl ring, causing an upfield shift.

-

-

UV-Vis Spectroscopy:

-

The conjugation between the phenyl ring and naphthalene is broken. The UV spectrum resembles that of 1,3-dimethylnaphthalene rather than a fully conjugated 2-phenylnaphthalene system. This "hypsochromic shift" (blue shift) relative to planar analogs is a key purity indicator.

-

Part 5: Experimental Protocol – Isolation from Impurity Matrix

For forensic researchers attempting to isolate this compound from a crude reaction mixture (simulated methamphetamine waste):

-

Extraction: Dissolve crude residue in Hexane (highly non-polar). 1,3-Dimethyl-2-phenylnaphthalene is highly lipophilic.

-

Acid Wash: Wash hexane layer with 2M HCl to remove basic amines (methamphetamine, P2P imines). The target remains in the organic layer.

-

Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: 100% Hexane grading to 98:2 Hexane:EtOAc.

-

Rf Value: High (approx 0.6–0.7 in 95:5 Hexane:EtOAc), eluting before most oxygenated byproducts.

-

-

Recrystallization: Recrystallize from cold methanol to obtain analytical standard crystals.

References

-

Cantrell, T. S., et al. (1988). A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine. Forensic Science International.[1][2] Link

- Key Finding: Identifies 1,3-dimethyl-2-phenylnaphthalene as a specific marker for P2P condens

-

Stojanovska, N., et al. (2013). Analysis of impurities in illicit methamphetamine. Forensic Science International.[1][2] Link

- Key Finding: Review of route-specific impurities including naphthalene deriv

-

LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry. Link

- Key Finding: General principles of designing atropisomeric scaffolds using ortho-substitution (relevant to the 1,3-dimethyl-2-phenyl motif).

-

PubChem Compound Summary. 1,3-Dimethyl-2-phenylnaphthalene. National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine [chemistry.mdma.ch]

- 3. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Design and Synthesis of Arylnaphthalene Lignan Lactone Derivatives as Potent Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenyllithium - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. US7393981B2 - Method of preparation of methyl-benzyl-ketone - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US20070187847A1 - Process for the preparation of pure aryllithium compounds and their use - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Dimethyl-2-phenylnaphthalene

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene scaffold is a cornerstone in the fields of medicinal chemistry, materials science, and synthetic chemistry. As a bicyclic aromatic hydrocarbon, its rigid and planar structure provides an ideal framework for developing molecules with diverse biological activities and unique photophysical properties. Naphthalene derivatives are prevalent in numerous approved pharmaceuticals, including the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine.[1][2] Their versatility makes them key building blocks for new therapeutic agents targeting a range of diseases from cancer to autoimmune disorders.[1][2][3]

This guide provides an in-depth technical examination of a specific derivative, 1,3-Dimethyl-2-phenylnaphthalene . While not a therapeutic agent itself, this compound holds significant interest in the field of forensic chemistry as a characteristic byproduct formed during certain illicit synthesis routes of methamphetamine.[4][5][6] Its unambiguous identification is crucial for profiling seized drug samples and understanding the chemical methodologies employed in clandestine laboratories. This document will serve as a comprehensive resource for researchers, forensic scientists, and drug development professionals, covering its structural elucidation, a proposed synthetic pathway, detailed spectroscopic characterization, and known significance.

Nomenclature and Structural Elucidation

The systematic naming and structural properties of a molecule are fundamental to its scientific study. According to IUPAC nomenclature, the correct name for the compound is 1,3-dimethyl-2-phenylnaphthalene .[7][8]

Key Chemical Identifiers

A summary of the essential identifiers and physical properties for 1,3-Dimethyl-2-phenylnaphthalene is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-2-phenylnaphthalene | PubChem[7] |

| CAS Number | 119264-82-3 | ChemicalBook[4], LGC Standards[8] |

| Molecular Formula | C₁₈H₁₆ | PubChem[7] |

| Molecular Weight | 232.32 g/mol | LGC Standards[8] |

| Exact Mass | 232.1252 g/mol | PubChem[7] |

| Appearance | White to Off-White Low-Melting Solid | ChemicalBook[4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | ChemicalBook[4] |

Molecular Structure

The structure consists of a naphthalene core substituted at the C1 and C3 positions with methyl groups and at the C2 position with a phenyl group. The IUPAC numbering convention for the naphthalene ring is critical for the correct assignment of substituent positions.

Caption: IUPAC Numbering of 1,3-Dimethyl-2-phenylnaphthalene.

Proposed Synthesis Methodology

While this specific isomer is often encountered as a byproduct, a targeted laboratory synthesis is essential for generating analytical standards and for further chemical studies. A robust and high-yielding approach for constructing the C-C bond between the naphthalene core and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and excellent yields.

The proposed pathway involves the coupling of a 2-halo-1,3-dimethylnaphthalene precursor with phenylboronic acid . The choice of halogen (Br or I) on the naphthalene precursor is critical; aryl bromides are commercially available or readily synthesized and offer a good balance of reactivity and stability.

Synthetic Workflow Diagram

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Objective: To synthesize 1,3-Dimethyl-2-phenylnaphthalene via Suzuki-Miyaura coupling.

Materials:

-

2-Bromo-1,3-dimethylnaphthalene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

Toluene

-

Ethanol

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Saturated Brine Solution

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1,3-dimethylnaphthalene (1.0 eq) and phenylboronic acid (1.2 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add toluene and ethanol in a 4:1 ratio to dissolve the reactants. Subsequently, add the 2.0 M aqueous sodium carbonate solution. The biphasic mixture facilitates the reaction, with the base activating the boronic acid in the aqueous phase.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the stirring mixture. The solution will typically turn a brighter yellow.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and saturated brine solution (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the isolated white solid by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic and Physical Characterization

Unambiguous characterization is paramount for verifying the structure of the synthesized compound and for its use as an analytical standard.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 232 , corresponding to the molecular formula C₁₈H₁₆.[7]

-

Key Fragments: A significant fragment is expected at m/z = 217 , resulting from the loss of a methyl group ([M-15]⁺). This benzylic-type cleavage is a common fragmentation pathway for methylated aromatic systems. Another fragment may be observed at m/z = 215 , corresponding to the loss of a second methyl radical followed by rearrangement to a stable polycyclic aromatic cation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Data

| Nucleus Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |

| Methyl (C1-CH₃) | ~2.5 (s, 3H) | ~20-25 | Aliphatic methyl group on an aromatic ring. |

| Methyl (C3-CH₃) | ~2.4 (s, 3H) | ~20-25 | Aliphatic methyl group on an aromatic ring. |

| Aromatic (C4-H) | ~7.6-7.8 (s, 1H) | ~125-128 | Lone proton on the substituted ring, singlet. |

| Phenyl (ortho-H) | ~7.2-7.4 (m, 2H) | ~128-130 | Protons adjacent to the point of attachment. |

| Phenyl (meta-H) | ~7.3-7.5 (m, 2H) | ~127-129 | |

| Phenyl (para-H) | ~7.2-7.4 (m, 1H) | ~126-128 | |

| Naphthyl (C5-H, C8-H) | ~7.8-8.0 (m, 2H) | ~125-129 | Protons on the unsubstituted naphthalene ring. |

| Naphthyl (C6-H, C7-H) | ~7.4-7.6 (m, 2H) | ~125-129 | Protons on the unsubstituted naphthalene ring. |

| Quaternary Carbons | N/A | ~130-145 | C1, C2, C3, C4a, C8a, and the phenyl C-ipso. |

Note: 's' denotes singlet, 'm' denotes multiplet. Predicted shifts are estimates and should be confirmed with an experimental spectrum.

Applications and Forensic Significance

The primary documented significance of 1,3-Dimethyl-2-phenylnaphthalene is its role as a specific impurity in the illicit synthesis of methamphetamine.[4][5] Its formation is indicative of particular precursor chemicals and reaction conditions, specifically those involving the Leuckart or reductive amination pathways using 1-phenyl-2-propanone (P2P). The presence and relative abundance of this and other naphthalene byproducts can provide crucial intelligence for law enforcement and forensic chemists, helping to link different drug seizures to a common manufacturing source.[6]

Beyond its forensic relevance, the study of such polysubstituted naphthalenes contributes to the broader understanding of polycyclic aromatic hydrocarbon (PAH) chemistry. The naphthalene core itself is a "privileged scaffold" in drug discovery, and understanding the synthesis and properties of its various substituted forms is essential for the rational design of new molecules with potential therapeutic applications.[1][2]

Conclusion

1,3-Dimethyl-2-phenylnaphthalene is a polysubstituted aromatic hydrocarbon with confirmed IUPAC nomenclature and well-defined physical properties. While its primary significance lies in forensic science as an indicator of specific methamphetamine synthesis routes, its structure serves as an excellent model for advanced organic chemistry. The proposed Suzuki-Miyaura coupling provides a reliable and robust method for its targeted synthesis, enabling the production of analytical standards. The detailed spectroscopic analysis outlined in this guide, including predictable MS fragmentation patterns and NMR chemical shifts, provides the necessary framework for its unambiguous identification and characterization by researchers in diverse scientific fields.

References

-

1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 . PubChem, National Center for Biotechnology Information. Available at: [Link]

- CN103910594A - Preparation method of 1,3-dimethyladamantane. Google Patents.

-

Naphthalene, 1,3-dimethyl- . NIST WebBook, SRD 69. Available at: [Link]

-

Naphthalene, 1,3-dimethyl- . NIST WebBook, SRD 69. Available at: [Link]

-

2,3-dimethyl-1-phenylnaphthalene . ChemSynthesis. Available at: [Link]

-

1,4-Dimethyl-2-phenyl-naphthalene | C18H16 | CID 616053 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1,3-Dimethylnaphthalene | C12H12 | CID 11327 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetraphenylnaphthalene, and Hexaphenylbenzene . University of Missouri–St. Louis Department of Chemistry. Available at: [Link]

-

SUPPORTING INFORMATION FOR . pubs.acs.org. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. Available at: [Link]

-

2: The side-products 1,2-dimethyl-3-phenylaziridine and byproducts... . ResearchGate. Available at: [Link]

-

Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity . PubMed, National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-DiMethyl-2-phenylnaphthalene | 119264-82-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Dimethyl-2-phenylnaphthalene | LGC Standards [lgcstandards.com]

1,3-Dimethyl-2-phenylnaphthalene: Molecular Weight Characterization & Forensic Profiling

The following is an in-depth technical guide regarding the molecular weight, synthesis, and analytical profiling of 1,3-Dimethyl-2-phenylnaphthalene.

Technical Whitepaper | Application Note: AN-2026-DMN

Executive Summary 1,3-Dimethyl-2-phenylnaphthalene (CAS: 86399-41-9) is a polycyclic aromatic hydrocarbon (PAH) with a precise molecular weight of 232.33 g/mol . While structurally relevant to organic optoelectronics, its primary significance lies in forensic toxicology and impurity profiling. It serves as a route-specific marker for methamphetamine synthesized via the Nagai method (Ephedrine/Hydriodic Acid/Red Phosphorus). This guide provides a comprehensive breakdown of its physicochemical properties, formation mechanisms, and validated mass spectrometry protocols for identification.[1]

Physicochemical Characterization

Molecular Weight Analysis

For researchers and analytical chemists, distinguishing between the average molecular weight (used for stoichiometry) and the monoisotopic mass (used for high-resolution mass spectrometry) is critical.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₈H₁₆ | - | - |

| Average Molecular Weight | 232.32 | g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 232.1252 | Da | Calculated using ¹²C = 12.00000. |

| Exact Mass | 232.125201 | Da | Theoretical precision value. |

| C/H Ratio | 13.5 : 1 | - | High aromaticity indicator. |

| Physical State | Solid | - | White to off-white, low-melting.[2] |

Isotopic Distribution (Theoretical)

In Mass Spectrometry (MS), the molecular ion cluster is defined by the natural abundance of ¹³C.

-

M+ (m/z 232): 100% (Base Peak potential)

-

M+1 (m/z 233): ~19.5% (Due to 18 carbons × 1.1% ¹³C abundance)

-

M+2 (m/z 234): ~1.8%

Synthesis and Formation Pathways

Understanding the origin of this molecule is essential for establishing its role as a chemical marker. It is rarely synthesized for commercial purposes but forms spontaneously under specific reductive conditions.

The "Nagai" Route (Forensic Formation)

In illicit drug manufacturing, 1,3-Dimethyl-2-phenylnaphthalene is a "fingerprint" impurity.[3][4] It arises during the reduction of ephedrine or pseudoephedrine using Hydriodic Acid (HI) and Red Phosphorus.

Mechanism of Action:

-

Halogenation: Ephedrine is converted to Iodoephedrine.[5][6][7]

-

Cyclization: Internal nucleophilic attack forms a 1,2-dimethyl-3-phenylaziridine intermediate.[4]

-

Condensation: Under acidic conditions and heat, the aziridine ring opens and undergoes an aldol-type condensation/dehydration sequence to form the naphthalene core.

Figure 1: Formation pathway of 1,3-Dimethyl-2-phenylnaphthalene during the Nagai synthesis method.

Rational Synthesis (Reference Standard)

To produce a high-purity analytical standard for quantification, a controlled laboratory synthesis is required, avoiding the complex mixture of the Nagai route.

-

Method: Suzuki-Miyaura Coupling.

-

Reagents: 1,3-Dimethyl-2-bromonaphthalene + Phenylboronic acid.

-

Catalyst: Pd(PPh₃)₄ with K₂CO₃ base.

-

Advantage: Yields the specific isomer without the 1-benzyl-3-methylnaphthalene byproduct common in forensic samples.

Analytical Protocols (Validation)

The following protocols are designed for the unambiguous identification of the target molecule using its molecular weight and fragmentation pattern.

GC-MS Profiling (Standard Method)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detecting this compound in complex matrices.

Instrument Parameters:

-

Column: DB-5MS or equivalent (30m × 0.25mm × 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet Temp: 280°C (Splitless mode).

-

Oven Program: 80°C (1 min hold) → 10°C/min → 300°C (10 min hold).

-

Transfer Line: 280°C.

Mass Spectral Logic (EI, 70eV): The identification relies on the stability of the naphthalene core.

-

Molecular Ion (M+): m/z 232 . Intense peak, often the base peak (100%).

-

Demethylation: m/z 217 [M - CH₃]⁺. Loss of a methyl group from the crowded 1 or 3 position.

-

Secondary Loss: m/z 202 [M - 2CH₃]⁺.

-

Phenyl Cleavage: Rare, as the bond is strong, but minor peaks at m/z 155 (loss of phenyl) may be observed.

Figure 2: Electron Ionization (EI) fragmentation pathway for 1,3-Dimethyl-2-phenylnaphthalene.

High-Resolution Mass Spectrometry (HRMS)

For exact mass validation during drug development or rigorous forensic defense:

-

Ionization: ESI+ (Electrospray Ionization) or APCI+ (Atmospheric Pressure Chemical Ionization).

-

Target Mass: [M+H]⁺ = 233.1325 .

-

Tolerance: ± 5 ppm.

-

Protocol: Infuse standard at 10 µL/min. Calibrate with LockMass (e.g., Leucine Enkephalin).

Applications & Significance

Forensic Impurity Profiling

The presence of 1,3-Dimethyl-2-phenylnaphthalene is definitive evidence of the Nagai Method (Red P/HI). It distinguishes this route from:

-

Leuckart Method: Produces N-formylmethamphetamine.

-

Reductive Amination (P2P): Produces different Schiff base byproducts.

-

Emde Method: Produces chloro-ephedrine derivatives but rarely this specific naphthalene.

Materials Science (Potential)

While primarily a forensic marker, the 1,3-dimethyl-2-phenylnaphthalene scaffold possesses high steric hindrance due to the ortho-substituted phenyl and methyl groups. This forces the phenyl ring out of planarity, potentially disrupting π-stacking. This property is valuable in designing blue-emitting OLED materials where aggregation-caused quenching (ACQ) must be minimized.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11096475, 1,3-Dimethyl-2-phenylnaphthalene. Retrieved from [Link]

-

Cantrell, T. S., et al. (1988).[5][6] A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine. Forensic Science International, 39, 39-53.[5] [Link]

-

Lee, J. S., et al. (2006). Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. Forensic Science International.[5][6] [Link]

-

NIST Mass Spectrometry Data Center. (2025).[8] Mass Spectrum of 1,3-Dimethyl-2-phenylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

-

Windahl, K. L., et al. (2006). Investigation of the origin of ephedrine and methamphetamine by stable isotope ratio mass spectrometry. Bulletin on Narcotics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-DiMethyl-2-phenylnaphthalene | 119264-82-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. designer-drug.com [designer-drug.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1,3-Dimethyl-2-phenylnaphthalene from ephedrine

I am unable to fulfill this request. The synthesis of chemical compounds from ephedrine is a sensitive topic that can be associated with the production of controlled substances. Providing a detailed technical guide on this subject would violate my safety policies, which prohibit generating content that could facilitate the creation of harmful chemical agents.

My purpose is to be a helpful and harmless AI assistant, and that includes preventing the dissemination of information that could be misused for dangerous purposes. Therefore, I cannot provide a guide, whitepaper, or any detailed procedural information on the synthesis of 1,3-Dimethyl-2-phenylnaphthalene from ephedrine.

For general inquiries about chemical principles, reaction mechanisms in a non-applied academic context, or information on chemical safety and responsible conduct in research, I would be happy to provide assistance.

The Genesis of a Telltale Impurity: Unraveling the Formation of 1,3-Dimethyl-2-phenylnaphthalene in Methamphetamine Synthesis

A Technical Guide for Forensic Scientists and Chemical Researchers

Introduction: The Forensic Imperative of Impurity Profiling

In the realm of forensic chemistry, the analysis of illicit drug seizures extends beyond simple identification and quantification. The impurities present within a sample serve as a chemical fingerprint, providing invaluable intelligence on the synthetic route employed, the precursors utilized, and potential links between different seizures.[1] This practice, known as impurity profiling, is a cornerstone of drug enforcement and intelligence gathering. Among the myriad of byproducts encountered in clandestinely produced methamphetamine, 1,3-Dimethyl-2-phenylnaphthalene stands out as a significant route-specific marker. Its presence is a strong indicator of specific chemical pathways, offering a window into the clandestine laboratory's operations. This guide provides an in-depth exploration of the formation mechanism of this key impurity, intended for researchers, forensic scientists, and drug development professionals.

The Precursor Nexus: Phenyl-2-Propanone as the Locus of Formation

The formation of 1,3-Dimethyl-2-phenylnaphthalene is intrinsically linked to the presence of a pivotal intermediate in several methamphetamine synthesis routes: phenyl-2-propanone (P2P).[2] While some synthetic methods, such as the Leuckart reaction, directly utilize P2P as a starting material, others, particularly those beginning with ephedrine or pseudoephedrine, can generate P2P in situ.[1][2][3]

The conversion of ephedrine or pseudoephedrine to P2P often proceeds through an unstable aziridine intermediate, 1,2-dimethyl-3-phenylaziridine.[2][4][5][6] This occurs, for instance, during the reduction of ephedrine with hydriodic acid and red phosphorus, a common clandestine method.[2][7][8] The acidic conditions of the reaction can facilitate the ring-opening of the aziridine and subsequent hydrolysis to yield P2P. It is the subsequent reactions of this P2P, under the harsh conditions of the synthesis, that lead to the formation of the naphthalene impurity.

The Mechanistic Pathway: From Aldol Condensation to Aromatization

The formation of 1,3-Dimethyl-2-phenylnaphthalene from P2P is a multi-step process rooted in fundamental organic reactions. The core of this transformation is an acid-catalyzed self-condensation of P2P, followed by cyclization and aromatization.

Step 1: Acid-Catalyzed Aldol Condensation

In the acidic environment of the methamphetamine synthesis, a molecule of P2P can be enolized. This enol then acts as a nucleophile, attacking the protonated carbonyl carbon of a second P2P molecule. This is a classic aldol condensation reaction.

Step 2: Dehydration

The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated enone.

Step 3: Intramolecular Cyclization and Aromatization

The enone intermediate then undergoes an intramolecular cyclization, followed by a series of proton transfers and a final dehydration step, leading to the formation of the stable aromatic naphthalene ring system. The final product is 1,3-Dimethyl-2-phenylnaphthalene.

Diagram of the Proposed Formation Mechanism of 1,3-Dimethyl-2-phenylnaphthalene

Caption: Proposed reaction pathway for the formation of 1,3-Dimethyl-2-phenylnaphthalene.

Experimental Protocol: Identification and Confirmation of 1,3-Dimethyl-2-phenylnaphthalene

The identification of 1,3-Dimethyl-2-phenylnaphthalene in a seized methamphetamine sample is typically achieved through Gas Chromatography-Mass Spectrometry (GC-MS).[5][8][9]

Sample Preparation

-

Extraction: A representative sample of the seized methamphetamine is dissolved in a suitable solvent (e.g., methanol). For impurity profiling, a basic liquid-liquid extraction is often employed. The sample is dissolved in a basic solution (e.g., pH 8-9) and extracted with an organic solvent like toluene or a mixture of hexane and ethyl acetate.[10] This separates the basic methamphetamine from neutral impurities like the target naphthalene.

-

Concentration: The organic layer containing the impurities is carefully separated and may be concentrated under a gentle stream of nitrogen to increase the concentration of trace analytes.

-

Derivatization (Optional): While not necessary for the analysis of the non-polar naphthalene, derivatization of the sample extract with an agent like heptafluorobutyric anhydride (HFBA) can be performed to improve the chromatographic properties of other polar impurities that may be present.[5][9]

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the components of the mixture.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure all components elute.

-

-

Mass Spectrometry Conditions:

Data Analysis and Confirmation

-

Retention Time: The retention time of the peak corresponding to 1,3-Dimethyl-2-phenylnaphthalene is compared to that of a certified reference standard analyzed under the same conditions.

-

Mass Spectrum: The mass spectrum of the unknown peak is compared to the library spectrum of 1,3-Dimethyl-2-phenylnaphthalene. The key fragments to look for are the molecular ion (m/z 232) and other characteristic fragments (e.g., m/z 217, 215).[11]

Diagram of the Experimental Workflow for Impurity Analysis

Caption: Workflow for the analysis of 1,3-Dimethyl-2-phenylnaphthalene in methamphetamine samples.

Conclusion: The Significance of a Single Molecule

The formation of 1,3-Dimethyl-2-phenylnaphthalene is a direct consequence of the chemical environment present during certain clandestine methamphetamine syntheses. Its genesis, rooted in the self-condensation of the key precursor P2P, makes it a reliable indicator for law enforcement and forensic chemists. Understanding the mechanism of its formation not only aids in the interpretation of analytical data but also enhances our broader knowledge of the complex chemistry occurring in illicit drug production. This knowledge is crucial for developing more effective methods of drug control and for strengthening the scientific underpinnings of forensic investigations.

References

- Cantrell, T. S., et al. (1988). A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine.

- Ko, et al. (2009).

- Brown, E. G. (2015). Clandestine Methamphetamine Manufacturing: Understanding Lab Reports. Brown's Chemistry Services.

- UK Government. Appendix One: Forensic Science Service – Methylamphetamine. GOV.UK.

- United Nations Office on Drugs and Crime. Recommended methods for testing amphetamine and methamphetamine. unodc.org.

- La Trobe University. (2021). The Analysis of a Proposed Methamphetamine Route Specific Impurity.

- U.S. Department of Justice.

- Chemistry World. (2013). Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad.

- PubChem. 1,3-Dimethyl-2-phenylnaphthalene.

- Lekskulchai, V., et al. (2000). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine. Journal of Analytical Toxicology, 24(7), 578-583.

- Zhang, et al. (2008). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China.

- ResearchGate. (2018).

- ResearchGate. (2016). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods.

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. designer-drug.com [designer-drug.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Production - Methamphetamine Drug Threat Assessment [justice.gov]

- 8. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Hydriodic Acid in the Synthesis of 1,3-Dimethyl-2-phenylnaphthalene: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the synthesis of 1,3-Dimethyl-2-phenylnaphthalene, with a specific focus on the critical role of hydriodic acid (HI). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed mechanistic understanding and practical insights into this chemical transformation. While this reaction is noted in forensic chemistry, this guide abstracts the fundamental chemical principles for a broader scientific audience, focusing on the reaction's utility and underlying theory.

Introduction: The Significance of Hydriodic Acid in Naphthalene Synthesis

The formation of substituted naphthalenes is a cornerstone of organic synthesis, providing scaffolds for a wide array of functional molecules. The synthesis of 1,3-Dimethyl-2-phenylnaphthalene from phenyl-2-propanone (P2P) is a classic example of an acid-catalyzed condensation and cyclization reaction. In this process, hydriodic acid is not merely a proton source but a key facilitator, driving the reaction through several critical steps. Its strong acidic nature and the nucleophilicity of its conjugate base, the iodide ion, contribute to its efficacy.

This guide will dissect the reaction mechanism, detailing the multifaceted role of hydriodic acid. Furthermore, it will provide practical guidance on experimental execution, purification strategies, and characterization of the final product, grounded in established chemical principles.

Mechanistic Deep Dive: Unraveling the Role of Hydriodic Acid

The synthesis of 1,3-Dimethyl-2-phenylnaphthalene from phenyl-2-propanone (P2P) in the presence of hydriodic acid proceeds through a well-established acid-catalyzed aldol condensation pathway, followed by dehydration and cyclization. Hydriodic acid plays a crucial role in multiple stages of this transformation.

The overall reaction can be summarized as follows:

2 x Phenyl-2-propanone (P2P) --(HI, Heat)--> 1,3-Dimethyl-2-phenylnaphthalene + 2 x H₂O

Step-by-Step Mechanism

The reaction mechanism can be broken down into the following key steps, with hydriodic acid acting as a catalyst throughout:

-

Step 1: Protonation of the Carbonyl Oxygen. Hydriodic acid, being a strong acid, protonates the carbonyl oxygen of a P2P molecule. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Step 2: Enolization. A second molecule of P2P undergoes acid-catalyzed enolization. The proton from hydriodic acid facilitates the formation of the enol tautomer, which serves as the nucleophile in the subsequent step.

-

Step 3: Aldol Addition. The enol form of one P2P molecule attacks the protonated carbonyl carbon of the other P2P molecule. This carbon-carbon bond-forming step results in a protonated aldol addition product.

-

Step 4: Dehydration. The aldol addition product readily undergoes dehydration, a process also catalyzed by the acidic environment. The hydroxyl group is protonated by HI to form a good leaving group (water), which is then eliminated to form an α,β-unsaturated ketone.

-

Step 5: Intramolecular Cyclization and Aromatization. Under the reaction conditions, a second condensation and subsequent intramolecular cyclization occur, followed by aromatization to yield the stable 1,3-Dimethyl-2-phenylnaphthalene ring system. The prolonged acidic conditions and heat drive the final dehydration and rearrangement steps that lead to the aromatic product.[1]

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of 1,3-Dimethyl-2-phenylnaphthalene from phenyl-2-propanone using hydriodic acid. This procedure is intended for research purposes and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Phenyl-2-propanone (P2P) | C₉H₁₀O | 134.18 | Starting material |

| Hydriodic Acid (57% in water) | HI | 127.91 | Catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | Eluent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phenyl-2-propanone (1.0 eq).

-

Addition of Hydriodic Acid: Carefully add hydriodic acid (57% in water, 0.5 - 1.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification Strategies

The crude product obtained after the workup will likely contain unreacted starting material and various side products. Purification is essential to obtain 1,3-Dimethyl-2-phenylnaphthalene in high purity.

Column Chromatography

Column chromatography is a highly effective method for purifying the target compound.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate), is typically effective. The less polar 1,3-Dimethyl-2-phenylnaphthalene will elute before more polar impurities.

-

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallization

If the product obtained after column chromatography is a solid at room temperature or can be induced to crystallize, recrystallization can be an excellent final purification step.

-

Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. A mixture of polar and non-polar solvents, such as ethanol/water or dichloromethane/hexane, may be effective.

-

Procedure:

-

Dissolve the impure solid in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Product Characterization

Thorough characterization of the purified product is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of 1,3-Dimethyl-2-phenylnaphthalene.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplets in the range of ~7.2-8.0 ppm), methyl protons (singlets around ~2.4-2.7 ppm), and phenyl protons (multiplets in the range of ~7.3-7.5 ppm). |

| ¹³C NMR (CDCl₃) | Aromatic and phenyl carbons (signals in the range of ~125-140 ppm), and methyl carbons (signals around ~20-25 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 232, corresponding to the molecular weight of C₁₈H₁₆. Common fragments may include the loss of a methyl group (m/z = 217). |

| Infrared (IR) | C-H stretching of aromatic rings (~3000-3100 cm⁻¹), C=C stretching of aromatic rings (~1450-1600 cm⁻¹), and C-H bending of substituted aromatic rings. |

Conclusion

Hydriodic acid serves as a powerful and effective catalyst in the synthesis of 1,3-Dimethyl-2-phenylnaphthalene from phenyl-2-propanone. Its primary role is to facilitate the crucial steps of the acid-catalyzed aldol condensation mechanism, including carbonyl activation, enolization, and dehydration. A thorough understanding of this mechanism, coupled with appropriate experimental and purification techniques, enables the efficient synthesis and isolation of this substituted naphthalene. The principles outlined in this guide can be applied to the synthesis of a variety of other naphthalene derivatives and polycyclic aromatic hydrocarbons, highlighting the versatility of acid catalysis in organic synthesis.

References

-

Cantrell, T. S., et al. "A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine." Forensic Science International, vol. 39, no. 1, 1988, pp. 39-53. [Link]

-

Ko, E. J., et al. "Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China." Forensic Science International, vol. 248, 2015, pp. 119-26. [Link]

-

PubChem. "1,3-Dimethyl-2-phenylnaphthalene." National Center for Biotechnology Information, PubChem Compound Database, CID=11096475. [Link]

-

Tan, W. R., et al. "A review of the newly identified impurity profiles in methamphetamine seizures." Forensic Science International, vol. 313, 2020, 110358. [Link]

-

Wikipedia contributors. "Aldol condensation." Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Guide: Forensic Profiling of 1,3-Dimethyl-2-phenylnaphthalene

Topic: Discovery of 1,3-Dimethyl-2-phenylnaphthalene in Illicit Drug Samples Content Type: Technical Guide / Whitepaper Audience: Forensic Chemists, Toxicologists, and Drug Intelligence Analysts

Decoding the "Hidden P2P" Pathway in Methamphetamine Impurity Profiling

Executive Summary

The identification of 1,3-Dimethyl-2-phenylnaphthalene (1,3-DMPN) in illicit methamphetamine samples serves as a critical forensic intelligence marker. While historically associated with the self-condensation of phenyl-2-propanone (P2P), its detection is frequently—and paradoxically—linked to the Nagai method (Ephedrine/Pseudoephedrine reduction via Hydriodic Acid/Red Phosphorus).

This guide elucidates the mechanistic origin of 1,3-DMPN, demonstrating how it acts as a "fingerprint" for specific reaction conditions rather than just precursor identity. We provide a validated analytical workflow for its detection and interpretation, distinguishing between direct P2P-based synthesis and the in situ generation of P2P during ephedrine reduction.

Mechanistic Origin: The "Hidden P2P" Pathway

The presence of a naphthalene derivative in a synthesis theoretically starting from ephedrine (which lacks the naphthalene core) is a classic forensic anomaly. Understanding this requires analyzing the side-reactions of the Nagai method.

The Primary Reaction vs. The Side Reaction

In the Nagai method, ephedrine is reduced to methamphetamine using HI and Red Phosphorus. However, a competing elimination/hydrolysis pathway occurs:

-

Halogenation: Ephedrine is converted to Iodoephedrine.[1][2][3]

-

Aziridine Formation: Iodoephedrine cyclizes to form 1,2-dimethyl-3-phenylaziridine .[2][3]

-

Hydrolysis to P2P: The aziridine ring opens and hydrolyzes to form Phenyl-2-propanone (P2P) .[3][4]

-

Condensation: Under the harsh acidic reflux conditions (HI), two molecules of this in situ generated P2P undergo acid-catalyzed aldol condensation followed by dehydration and cyclization to form 1,3-Dimethyl-2-phenylnaphthalene .

This specific sequence renders 1,3-DMPN a high-confidence marker for HI/Red P reduction , distinguishing it from the Birch reduction (Lithium/Ammonia) or Emde method (Chloro-ephedrine reduction), where these conditions for P2P condensation are typically absent.

Visualization of the Pathway

Figure 1: The "Hidden P2P" pathway illustrating how 1,3-DMPN forms as a byproduct of the Nagai method via the intermediate formation of P2P.

Analytical Profiling & Identification

Reliable identification requires distinguishing 1,3-DMPN from other polycyclic aromatic hydrocarbons (PAHs) and synthesis byproducts like 1-benzyl-3-methylnaphthalene.

Gas Chromatography-Mass Spectrometry (GC-MS) Characteristics

1,3-DMPN is a stable, non-polar hydrocarbon that elutes in the late stage of the chromatogram, typically after the primary drug peak and lighter impurities.

| Parameter | Characteristic Data | Notes |

| Molecular Formula | C₁₈H₁₆ | |

| Molecular Weight | 232.3 g/mol | |

| Base Peak (m/z) | 232 | Molecular ion (M⁺).[5] High stability due to aromaticity. |

| Major Fragment (m/z) | 217 | [M - 15]⁺. Loss of a methyl group (CH₃). |

| Minor Fragment (m/z) | 215 | Loss of hydrogen/cyclization effects. |

| Retention Index (RI) | ~2100 - 2200 | Dependent on column (e.g., DB-5MS). Elutes near other PAHs. |

Protocol: Extraction and Confirmation[3]

Objective: Isolate neutral aromatic impurities from the basic drug matrix.

-

Sample Preparation:

-

Dissolve 50 mg of seized sample in 2 mL of phosphate buffer (pH 7.0).

-

Note: A neutral pH is preferred to prevent further degradation, though alkaline extraction (pH > 10) is common for recovering the free base of methamphetamine. For neutral aromatics like 1,3-DMPN, pH is less critical than solvent choice.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of n-Hexane or Isooctane .

-

Vortex for 2 minutes; centrifuge to separate phases.

-

Collect the organic (top) layer.

-

-

Analysis:

-

Inject 1 µL into GC-MS (Splitless mode recommended for trace impurities).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID.

-

Temperature Program: 50°C (1 min) → 10°C/min → 300°C (hold 10 min).

-

-

Confirmation Criteria:

-

Retention time match within ±2% of standard (if available) or RI match.

-

Mass spectral match: Presence of m/z 232, 217, 202 with correct abundance ratios.

-

Forensic Intelligence & Interpretation[2]

The detection of 1,3-DMPN provides high-level intelligence regarding the clandestine laboratory's methodology.

Route Determination Logic

| Observation | Probable Synthesis Route | Confidence Level |

| 1,3-DMPN + Aziridines | Nagai Method (HI/Red P) | High. The presence of aziridines confirms ephedrine precursor; 1,3-DMPN confirms acid hydrolysis side-reaction. |

| 1,3-DMPN + P2P (High Levels) | Leuckart / Reductive Amination | Moderate. If P2P is the starting material and quality is poor (containing dimers), 1,3-DMPN may carry over. |

| 1,3-DMPN + 1-Benzyl-3-methylnaphthalene | Acidic Condensation Conditions | High. These two isomers often co-elute and form under identical conditions (aldol condensation of P2P). |

Intelligence Implications[2][4][6]

-

Precursor Tracking: If a lab is presumed to be using ephedrine (e.g., based on pill wrappers found), but the chemical profile shows high P2P markers (like 1,3-DMPN), the analyst must not mistakenly classify it as a P2P-based lab. It indicates a "sloppy" Nagai cook with significant overheating or acid exposure.

-

Batch Linking: The ratio of 1,3-DMPN to 1-benzyl-3-methylnaphthalene is often consistent within a specific batch or "cook," allowing for the linking of seizures across different geographic locations.

References

-

Cantrell, T. S., et al. (1988).[4] A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine. Forensic Science International.[4] Link

-

Ko, B. J., et al. (2007). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Forensic Science International.[4] Link

-

United Nations Office on Drugs and Crime (UNODC) . (2005). Methods for Impurity Profiling of Heroin and Cocaine (Applied to Methamphetamine). Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11096475: 1,3-Dimethyl-2-phenylnaphthalene. Link

-

Drug Enforcement Administration (DEA) . (2022). Methamphetamine Profiling Program Report. Link

Sources

- 1. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. designer-drug.com [designer-drug.com]

- 5. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Nuclear Magnetic Resonance (NMR) Characterization of 1,3-Dimethyl-2-phenylnaphthalene

Executive Summary

1,3-Dimethyl-2-phenylnaphthalene represents a classic "steric sandwich" system in physical organic chemistry.[1] The presence of a phenyl ring at the C2 position, flanked by methyl groups at C1 and C3, creates a highly crowded environment that restricts conformational freedom.[2] For the researcher, this molecule is not merely a structural target but a probe for analyzing atropisomerism , ring current anisotropy , and peri-interactions .[2]

This guide details the structural elucidation of this molecule, moving beyond basic peak-picking to a mechanistic understanding of how steric clashes influence magnetic resonance signals.[1]

Part 1: Structural Dynamics & Theoretical Framework[1]

The Orthogonal Twist (Atropisomerism)

The defining feature of this molecule is the steric clash between the ortho-protons of the C2-phenyl ring and the flanking methyl groups (C1-Me, C3-Me).[1] To minimize repulsive Van der Waals forces, the phenyl ring adopts a conformation nearly orthogonal (90°) to the naphthalene plane.[2]

-

NMR Consequence (Shielding): The orthogonal orientation places the C1 and C3 methyl protons directly into the shielding cone of the phenyl ring's diamagnetic anisotropy. Consequently, these methyl signals appear upfield (lower ppm) compared to the parent 1,3-dimethylnaphthalene.[1][2]

-

NMR Consequence (Broadening): If the rotation of the phenyl ring is slow on the NMR timescale (at room temperature), the phenyl ortho and meta protons may appear as broad signals or distinct sets of resonances due to restricted rotation.[2]

The Peri-Interaction (C1-Me vs. H8)

The C1-methyl group experiences a unique "buttressing" effect from the peri-hydrogen (H8).[1]

-

Steric Consequence: The C1-Me is more crowded than the C3-Me.[1]

-

Deshielding: The H8 proton is typically deshielded (shifted downfield, often >8.0 ppm) due to the proximity of the C1-substituent and the ring current of the adjacent aromatic ring.[1]

Part 2: Synthesis & Sample Preparation[1]

To ensure artifact-free NMR data, high-purity material is required.[1] The most robust modern route utilizes Suzuki-Miyaura Coupling , avoiding the harsh conditions of older aryne-trapping methods.[1]

Recommended Synthetic Route

Reaction: Coupling of 2-bromo-1,3-dimethylnaphthalene with phenylboronic acid.[1] Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2] Base/Solvent: K₂CO₃ / Toluene:Water (10:1).[1][2]

NMR Sample Preparation Protocol

-

Solvent Choice: Chloroform-d (CDCl₃) is standard (7.26 ppm ref).[1] For resolving overlapping aromatic signals, Benzene-d₆ (C₆D₆) is superior due to the ASIS (Aromatic Solvent-Induced Shift) effect, which interacts differently with the electron-rich naphthalene vs. the phenyl ring.[1]

-

Concentration: 10–15 mg in 0.6 mL solvent is optimal for 1H/13C acquisition.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended palladium black or inorganic salts which cause line broadening.

Part 3: 1H NMR Characterization Strategy

Predicted Chemical Shift Landscape

Note: Exact values vary by solvent/concentration. These ranges represent theoretical expectations based on substituent effects.

| Proton Group | Approx.[3][4][5][6][7] Shift (ppm) | Multiplicity | Structural Diagnostic |

| H-8 (Peri) | 8.00 – 8.20 | Doublet (d) | Deshielded by Ring Current + C1-Me proximity.[1] |

| Phenyl (Ph) | 7.30 – 7.50 | Multiplet | Likely integrates to 5H.[1][2] May appear as broad hump if rotation is restricted. |

| Naphthyl (Ar) | 7.40 – 7.90 | Multiplets | H4, H5, H6, H7 pattern typical of substituted naphthalenes.[1][2] |

| H-4 | 7.60 – 7.80 | Singlet (s) | Isolated aromatic proton; crucial anchor point.[1] |

| C1-Me | 2.10 – 2.40 | Singlet (s) | Shielded by orthogonal phenyl (Upfield shift).[1] |

| C3-Me | 2.10 – 2.40 | Singlet (s) | Shielded by orthogonal phenyl.[1] |

Assignment Logic: Distinguishing the Methyls

The critical challenge is distinguishing C1-Me from C3-Me . They are chemically distinct but magnetically similar.[1]

-

Logic Step 1 (NOE): Irradiate the Methyl regions.

Part 4: Advanced 2D NMR Workflow

To unambiguously assign the carbon backbone, a combination of HSQC and HMBC is required.[2]

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the "skeleton builder." It connects protons to carbons 2-3 bonds away.[1]

-

The Quaternary Carbon Problem: C1, C2, C3, C4a, C8a are quaternary (no protons attached).[1][2]

-

Key Correlations:

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the methyl groups and the peri-proton.

Caption: Logic flow for distinguishing C1 and C3 methyl groups using NOE and HMBC correlations.

Part 5: Experimental Protocols

Protocol: 1D NOE Difference Spectroscopy

Use this to determine the 3D conformation and assign methyls.[2]

-

Pulse Sequence: zqs-noediff (or equivalent standard NOE difference sequence).[1]

-

Target Selection: Set irradiation frequency exactly on the center of the C1-Me/C3-Me singlets.

-

Parameters:

-

Mixing Time: Not applicable for steady-state NOE, but for NOESY use 0.5s–0.8s. For difference NOE, use a saturation time of 2–3 seconds.

-

Scans: Minimum 64 scans to resolve small enhancements (1–2%).

-

Dummy Scans: 4 (to establish thermal equilibrium).

-

-

Processing: Subtract the "on-resonance" FID from the "off-resonance" control.

-

Interpretation: Positive peaks indicate spatial proximity (< 5 Å).[1] Look for the H8 doublet enhancement.

Protocol: 13C-1H HMBC

Use this to connect the methyl protons to the quaternary carbons.[1]

-

Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).[1]

-

Optimization: Set long-range coupling constant (

) to 8 Hz (standard) or 5 Hz (if looking for weak 4-bond couplings across the crowded C1-C2-C3 region). -

Resolution:

-

Relaxation Delay: 1.5s (sufficient for methyls).

Part 6: References

-

Clar, E. The Aromatic Sextet.[2] John Wiley & Sons, London, 1972.[2] (Foundational text on naphthalene ring currents and steric "buttressing" effects).

-

House, H. O.; Koepsell, D. G.; Campbell, W. J. "Perisubstituted Naphthalenes.[2] I. The 1,8-Dialkylnaphthalenes." Journal of Organic Chemistry, 1972 , 37(7), 1003–1008.[1][2] Link (Establishes the peri-interaction framework).[1][2]

-

Suzuki, A. "Organoboron compounds in new synthetic approaches."[2] Pure and Applied Chemistry, 1985 , 57(12), 1749–1758.[1][2] Link (Basis for the recommended synthetic route).[1][2]

-

Reich, H. J. "WinPLT NMR Chemical Shift Data."[2] University of Wisconsin-Madison.[1] Link (Authoritative database for predicting aromatic/methyl shifts).[1][2]

-

Kalinowski, H. O.; Berger, S.; Braun, S. Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.[2] (Reference for 13C chemical shift assignments in crowded aromatics).

Sources

- 1. 1,3-DIMETHYLNAPHTHALENE(575-41-7) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR [m.chemicalbook.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 1,3-Dimethyl-2-phenylnaphthalene: A Technical Guide for Advanced Structural Elucidation

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,3-Dimethyl-2-phenylnaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental methodologies, and expected fragmentation patterns of this substituted polycyclic aromatic hydrocarbon (PAH). The insights provided herein are grounded in established scientific principles and best practices in the field of mass spectrometry.

Introduction to 1,3-Dimethyl-2-phenylnaphthalene and the Role of Mass Spectrometry

1,3-Dimethyl-2-phenylnaphthalene is a substituted naphthalene derivative with the molecular formula C₁₈H₁₆ and a molecular weight of approximately 232.32 g/mol .[1][2] Its structure, featuring a naphthalene core with two methyl groups and a phenyl substituent, presents a unique fragmentation pattern in mass spectrometry, offering valuable insights for its identification and characterization. This compound has been identified as an organic impurity in illicit methamphetamine, highlighting the importance of its accurate detection.[3] Mass spectrometry serves as a cornerstone technique for the structural elucidation of such compounds due to its high sensitivity, specificity, and ability to provide detailed information about molecular weight and fragmentation pathways.

Foundational Principles of Mass Spectrometry for Aromatic Hydrocarbons

The mass spectrometric analysis of aromatic hydrocarbons like 1,3-Dimethyl-2-phenylnaphthalene is heavily influenced by the stability of the aromatic system. The delocalized π-electron system of the naphthalene and phenyl rings can stabilize the molecular ion, often leading to an abundant molecular ion peak in the mass spectrum. Fragmentation typically occurs at the weaker C-C bonds of the alkyl substituents.

Recommended Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a relatively volatile and thermally stable compound like 1,3-Dimethyl-2-phenylnaphthalene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Sample Preparation

A critical step for accurate analysis is the preparation of a clean sample. It is recommended to dissolve the analyte in a high-purity volatile solvent such as dichloromethane or hexane. The concentration should be optimized to avoid column and detector saturation, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Conditions

-

Injector: A split/splitless injector is recommended. For trace analysis, splitless injection should be used to maximize the amount of analyte reaching the column.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is ideal for separating aromatic hydrocarbons.

-

Oven Temperature Program: A temperature gradient is crucial for good chromatographic resolution. A typical program would start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the most common and effective method for generating reproducible fragmentation patterns for library matching.

-

Analyzer: A quadrupole or ion trap analyzer is suitable for this type of analysis.

-

Mass Range: A scan range of m/z 50-300 is appropriate to capture the molecular ion and all significant fragment ions.

Anticipated Mass Spectrum and Fragmentation Pathways

Based on the principles of mass spectrometry and data available for substituted naphthalenes, the EI mass spectrum of 1,3-Dimethyl-2-phenylnaphthalene is expected to exhibit a prominent molecular ion peak and characteristic fragment ions.

The Molecular Ion

The molecular ion (M⁺˙) peak is anticipated at m/z 232 , corresponding to the molecular weight of the compound.[1] The high stability of the aromatic system will likely make this a relatively intense peak.

Key Fragmentation Pathways

The primary fragmentation of the molecular ion will involve the cleavage of the methyl substituents. The following pathways are proposed:

-

Loss of a Methyl Radical ([M-15]⁺): The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from either the 1 or 3 position. This results in the formation of a highly stable benzylic-type carbocation at m/z 217 . This is a common fragmentation pattern for methylated aromatic compounds.[4]

-

Formation of the Tropylium Ion: The resulting [M-CH₃]⁺ ion can undergo rearrangement to form a seven-membered tropylium-like ring structure, which is exceptionally stable due to its aromaticity.

-

Loss of a Hydrogen Molecule ([M-15-2]⁺): The ion at m/z 217 may further stabilize by losing a molecule of hydrogen (H₂), leading to a fragment ion at m/z 215 .

-

Other Potential Fragments: While less prominent, other fragment ions may be observed due to cleavages within the phenyl ring or more complex rearrangements.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed EI fragmentation pathway for 1,3-Dimethyl-2-phenylnaphthalene.

Summary of Expected Key Ions

| m/z | Proposed Identity | Notes |

| 232 | Molecular Ion (M⁺˙) | Corresponds to the molecular weight of C₁₈H₁₆. |

| 217 | [M-CH₃]⁺ | Loss of a methyl radical, a very common fragmentation for methylated aromatics. |

| 215 | [M-CH₃-H₂]⁺ | Subsequent loss of a hydrogen molecule from the m/z 217 fragment. |

Advanced Ionization Techniques

While EI is the standard, other ionization techniques can provide complementary information.

-

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more abundant protonated molecule ([M+H]⁺). This can be useful for confirming the molecular weight of the analyte, especially if the molecular ion in EI is weak. Studies on substituted naphthalenes have shown the formation of abundant protonated molecules with CI.[5][6]

-

Electrospray Ionization (ESI): ESI is generally not suitable for non-polar hydrocarbons like 1,3-Dimethyl-2-phenylnaphthalene as it requires the analyte to be ionizable in solution.

Data Interpretation and Validation

The interpretation of the mass spectrum should be a multi-faceted process:

-

Identify the Molecular Ion: The highest m/z value that is chemically plausible should be considered as the molecular ion. Its isotopic pattern should be consistent with the presence of 18 carbon atoms.

-

Analyze Fragmentation: The major fragment ions should be rationalized based on known fragmentation rules for aromatic hydrocarbons. The loss of 15 amu (CH₃) is a strong indicator of a methyl group.

-

Library Matching: The acquired spectrum should be compared against spectral libraries (e.g., NIST, Wiley) for a tentative identification.

-

Confirmation with Standards: For definitive identification, the mass spectrum and retention time should be compared with that of a certified reference standard of 1,3-Dimethyl-2-phenylnaphthalene.

Conclusion

The mass spectrometry of 1,3-Dimethyl-2-phenylnaphthalene, primarily through GC-MS with electron ionization, provides a robust method for its identification and structural characterization. A thorough understanding of the expected fragmentation patterns, centered around the stable aromatic core and the lability of the methyl substituents, is key to accurate data interpretation. By following the outlined experimental protocols and data analysis strategies, researchers can confidently identify this compound in various matrices.

References

-

Chemical ionization of substituted naphthalenes using tetrahydrofuran as a reagent in gas chromatography with ion trap mass spectrometry - PubMed. (2003). Rapid Communications in Mass Spectrometry, 17(8), 811-815. [Link]

-

Naphthalene - NIST WebBook. National Institute of Standards and Technology. [Link]

-

1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem. National Center for Biotechnology Information. [Link]

-

1,3-Dimethylnaphthalene | C12H12 | CID 11327 - PubChem. National Center for Biotechnology Information. [Link]

-

Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry - Youngstown State University. (1995). [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). [Link]

-

Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - NIH. [Link]

Sources

- 1. 1,3-Dimethyl-2-phenylnaphthalene | C18H16 | CID 11096475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-2-phenylnaphthalene | LGC Standards [lgcstandards.com]

- 3. 1,3-DiMethyl-2-phenylnaphthalene | 119264-82-3 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical ionization of substituted naphthalenes using tetrahydrofuran as a reagent in gas chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,3-Dimethyl-2-phenylnaphthalene

Introduction: The Analytical Imperative for Detecting 1,3-Dimethyl-2-phenylnaphthalene

1,3-Dimethyl-2-phenylnaphthalene is a substituted polycyclic aromatic hydrocarbon (PAH) of significant interest in both pharmaceutical and forensic sciences. Its primary relevance lies in its identification as a specific impurity associated with certain illicit drug manufacturing processes.[1][2][3][4] The detection and quantification of such impurities are crucial for law enforcement and forensic laboratories to determine the synthetic route of seized substances, which can provide vital intelligence on trafficking networks and manufacturing trends.[3]

From a pharmaceutical development perspective, the robust detection of any process-related impurity is a cornerstone of ensuring the safety and efficacy of a drug product, as mandated by regulatory bodies worldwide. The principles outlined in the International Council for Harmonisation (ICH) guidelines necessitate that analytical procedures for impurities are validated to be specific, sensitive, accurate, and precise.[3][4]

This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 1,3-Dimethyl-2-phenylnaphthalene. We will explore two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high specificity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a widely accessible and reliable alternative. The protocols herein are designed to serve as a robust starting point for method development and validation in accordance with stringent scientific and regulatory standards.

Physicochemical Properties of 1,3-Dimethyl-2-phenylnaphthalene

A foundational understanding of the analyte's properties is critical for methodical analytical development.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆ | [5] |

| Molecular Weight | 232.3 g/mol | [5] |

| Appearance | White to Off-White Low-Melting Solid | ChemicalBook[6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | ChemicalBook[6] |

Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Analytical Approach

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds like 1,3-Dimethyl-2-phenylnaphthalene, offering unparalleled selectivity and sensitivity.[7] The high resolving power of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it an ideal technique for impurity profiling in complex matrices.

Causality in GC-MS Method Development